molecular formula 2C7H7ClO6P2S.4Na.H2O B1146841 Tiludronate disodium hemihydrate CAS No. 155453-10-4

Tiludronate disodium hemihydrate

Numéro de catalogue B1146841
Numéro CAS: 155453-10-4
Poids moléculaire: 743.161
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tiludronate disodium hemihydrate is a bisphosphonate characterized by a (4-chlorophenylthio) group on the carbon atom of the basic P-C-P structure common to all bisphosphonates . It is primarily utilized in metabolic bone disorder research . This compound acts as a potent inhibitor of the osteoclast vacuolar H+ -ATPase and possesses antiresorptive and anti-inflammatory properties .


Molecular Structure Analysis

The molecular formula of Tiludronate disodium hemihydrate is C7H7ClNa2O6P2S . Its molecular weight is 362.572 Da .


Chemical Reactions Analysis

Tiludronate disodium hemihydrate is a bisphosphonate that prevents osteoclasts from resorbing bone . It inhibits the activity of the osteoclasts by promoting the inhibition of bone resorption .


Physical And Chemical Properties Analysis

Tiludronate disodium is the hydrated hemihydrate form of the disodium salt of tiludronic acid . It has a molecular weight of 380.6 . The mean oral bioavailability of tiludronate disodium in healthy male subjects was 6% after an oral dose equivalent to 400 mg tiludronic acid administered after an overnight fast and 4 hours before a standard breakfast .

Applications De Recherche Scientifique

  • Osteoporosis Treatment : Tiludronate is being investigated for its use in treating osteoporosis, particularly in reducing vertebral fractures and increasing bone mineral density (Chesnut, 1995).

  • Mechanism of Action : It appears to inhibit protein-tyrosine-phosphatase in osteoclasts, thereby disrupting their bone resorbing activity. It also inhibits the vacuolar-type proton ATPase in osteoclasts, which could reduce bone turnover (Tiludronate Disodium, 2020).

  • Paget's Disease of Bone : Tiludronate is used for its antiosteoclastic activity in metabolic bone diseases like Paget's disease of bone (Reginster, 1992).

  • Veterinary Medicine : In veterinary medicine, it has been effective in treating osteoarthritis in racehorses, particularly in inhibiting the radiographic progression of the disease (Bertuglia et al., 2021).

  • Pharmacokinetics : Tiludronate has a low and variable oral absorption, with about 50% of the absorbed dose binding to bone. Its elimination half-life is approximately 40-60 hours in patients with normal renal function (Sansom et al., 1995).

  • Navicular Disease in Horses : It has shown efficacy in treating navicular disease in horses, particularly at a dose of 1 mg/kg body weight (Denoix et al., 2010).

  • Bone Resorptive Diseases in Horses : Tiludronate is used for treating bone resorptive diseases in horses, such as navicular disease and distal tarsal osteoarthritis (Kamm et al., 2008).

  • Treatment of Paget's Disease : Short-term high-dose treatment with tiludronate has shown efficacy in treating Paget's disease of bone (Reginster et al., 1993).

  • Osteopenia Prevention in Horses : It prevents long-term osteopenia in horses immobilized due to orthopedic conditions (Delguste et al., 2007).

  • Bone Mineral Properties : Tiludronate affects the width of bone apatite crystals in rats, providing insights into bisphosphonate/bone interaction (Rohanizadeh et al., 2000).

  • Bone Pharmacology and Safety : It inhibits bone resorption effectively without reducing bone mineralization and strength, making it safe for clinical conditions with excessive bone resorption (Bonjour et al., 1995).

  • Treatment of Postmenopausal Osteoporosis : Intermittent cyclic treatment with tiludronate showed a high safety profile but was not effective in reducing vertebral fractures or increasing spinal bone mineral density in postmenopausal osteoporosis (Reginster et al., 2001).

Safety And Hazards

Tiludronate disodium may cause moderate irritation to the skin and slight irritation to the eyes . It may be harmful if swallowed . It’s also noted that it should be used with caution in patients with certain medical conditions, such as anemia, blood clotting problems, cancer, dental or tooth problems, infection, poor oral hygiene, Barrett’s esophagus, bone or joint pain, esophagus problems, severe muscle pain, stomach or bowel problems, and kidney disease .

Orientations Futures

Tiludronate disodium is used to treat Paget’s disease of bone . It takes up to 3 months to work and the treatment may be repeated if symptoms come back or worsen after some time has passed . It’s also used in veterinary medicine to treat navicular disease and bone spavin in horses . Future research may focus on its potential use in other bone disorders and its long-term effects.

Propriétés

IUPAC Name

tetrasodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H9ClO6P2S.4Na.H2O/c2*8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;;;;/h2*1-4,7H,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;;4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKAYPVWJFARG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2Na4O13P4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiludronate disodium hemihydrate

CAS RN

155453-10-4
Record name Tiludronate disodium hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155453104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TILUDRONATE DISODIUM HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39SMX0W5WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
ATC Vet—QH05AA02 - N Engl J Med, 2004 - drugfuture.com
Gastrointestinal disturbances, pain in the limb of injection, headache, and dizziness are the most common adverse effects in patients treated with subcutaneous teriparatide. Dizziness, …
Number of citations: 2 www.drugfuture.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.